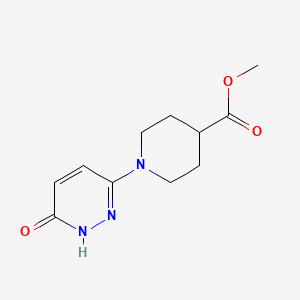

Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11(16)8-4-6-14(7-5-8)9-2-3-10(15)13-12-9/h2-3,8H,4-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNOJNDPHUDCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 1355217-85-4 |

| Synonyms | Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxylate |

The compound features a piperidine ring connected to a pyridazinone moiety, which enhances its reactivity and potential for biological interaction.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may contribute to its therapeutic effects against various diseases, including neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes and signaling pathways associated with inflammation and oxidative stress. Further research is needed to elucidate the exact mechanisms involved in these interactions .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same chemical class. For instance:

- Anti-inflammatory Effects : A study demonstrated that derivatives of the pyridazinone structure displayed significant inhibition of inflammatory markers in vitro, supporting the hypothesis that this compound might have similar effects.

- Cytotoxicity Against Cancer Cells : Research on structurally related compounds has shown promising results in cytotoxicity against various cancer cell lines, indicating a potential role for this compound in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-6-oxo-pyridazine | Lacks piperidine; simpler structure | Known for anti-inflammatory properties |

| 1-Methyl-piperidine derivative | Similar piperidine structure; different substitutions | Potential anti-cancer activity |

| 6-Methyl-pyridazinone | Different ring structure; similar functional groups | Varies in reactivity and applications |

This table highlights how variations in structure can lead to differing biological activities among compounds within the same class.

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit specific inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage, suggesting a role in neurodegenerative disease therapies.

Case Studies and Experimental Research

Several studies have explored the efficacy of this compound:

- Study on Anti-inflammatory Mechanisms : A recent study demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Effects in Animal Models : In a series of animal experiments, administration of the compound showed reduced neuronal loss in models of neurodegeneration, suggesting mechanisms that warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate with two related pyridazinone derivatives, focusing on structural features, substituent effects, and commercial status.

Structural and Functional Group Analysis

Key Observations:

Target Compound vs. Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-... (CAS 338396-07-9):

- The target compound’s piperidine-4-carboxylate group enhances lipophilicity compared to the sulfur-containing thioether and methoxyphenyl groups in the latter. This may influence solubility and membrane permeability.

- The pyridin-2-ylsulfanyl group in CAS 338396-07-9 could introduce redox sensitivity or metal-binding capacity, which the target compound lacks .

Target Compound vs. The diethylamino and hydroxyl groups may improve aqueous solubility compared to the target compound’s ester .

Commercial and Research Status

Insights:

- The methoxyphenyl and sulfanyl substituents in CAS 338396-07-9 might offer superior stability or versatility in synthetic applications, contributing to its continued availability.

Methodological Considerations for Structural Analysis

While the provided evidence lacks experimental data for these compounds, tools like SHELX (for crystallographic refinement) and Mercury CSD (for visualizing intermolecular interactions) are critical in analyzing similar structures . For example:

- SHELXL could refine the target compound’s crystal structure to assess conformational preferences of the piperidine ring.

- Mercury’s Materials Module might compare packing patterns between the target compound and CAS 338396-07-9, revealing differences in hydrogen-bonding networks due to substituent variations .

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring system is typically prepared by cyclization reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. For example, 3-amino-6-oxo-1,6-dihydropyridazine derivatives can be synthesized by reacting appropriate hydrazines with ketoesters or diketones under controlled conditions.

Functionalization of Piperidine-4-carboxylic Acid

The piperidine-4-carboxylic acid moiety is a common intermediate, which can be synthesized or obtained commercially. The carboxylic acid group at the 4-position is then converted into the methyl ester by standard esterification procedures, such as treatment with methanol under acidic conditions or via methylation reagents.

Coupling Reaction to Form the Target Compound

The key step involves coupling the pyridazinone derivative with the piperidine-4-carboxylate. This can be achieved by activating the carboxylic acid group of the piperidine derivative and reacting it with the amino group on the pyridazinone ring or vice versa.

A representative method involves:

- Activation of the carboxylic acid using carbodiimide coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

- The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) with a base like diisopropylethylamine to facilitate amide bond formation.

- The intermediate amine or pyridazinone derivative is then added to the activated acid derivative to yield the coupled product.

This method is widely used for synthesizing related pyridazinone-piperidine compounds, as described in patent EP2394998A1, which outlines the use of carbodiimide-mediated coupling for similar structures.

Hydrolysis and Esterification Steps

In some synthetic routes, the methyl ester is introduced either before or after the coupling step. Hydrolysis of esters to acids and subsequent re-esterification under controlled conditions is a common practice to optimize yields and purity.

For example, methyl esters can be hydrolyzed using lithium hydroxide monohydrate in mixed solvents (water, THF, methanol) at room temperature, followed by acidification to precipitate the product. This method affords high yields (e.g., 74%) and purity, as demonstrated in related pyridazinone derivatives.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Hydrazine derivative + ketoester | Cyclization to form pyridazinone core | Moderate to high yield |

| 2 | Piperidine-4-carboxylic acid + Methanol + Acid catalyst | Esterification to methyl ester | Quantitative to high yield |

| 3 | Carboxylic acid activation: EDC·HCl + HOBt + DIPEA in DMF | Activation of acid for coupling | Standard peptide coupling conditions |

| 4 | Addition of pyridazinone amine derivative | Coupling to form amide bond | High yield, mild conditions |

| 5 | Purification by filtration, washing, drying | Isolation of product | Crystalline solid, characterized by HPLC/MS |

Analytical and Purification Techniques

- Purification: The crude product is often purified by filtration after precipitation, washing with water, and drying under reduced pressure at moderate temperatures (~40°C).

- Characterization: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is used to confirm purity and molecular weight. Retention times and mass-to-charge ratios are consistent with the expected structure (e.g., LRMS m/z 479 (M+1) for related compounds).

- Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structure confirmation.

Research Findings and Optimization

- The use of carbodiimide coupling agents with additives like HOBt improves coupling efficiency and reduces side reactions.

- Mild hydrolysis conditions using lithium hydroxide allow selective ester hydrolysis without degrading sensitive pyridazinone rings.

- Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been reported for related pyridazinone derivatives, improving reaction times and yields.

- High purity and yield are achievable through careful control of reaction conditions and purification steps.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvents | DMF, THF, Methanol, Water | Polar aprotic solvents preferred for coupling |

| Coupling Agents | EDC·HCl, HOBt, HBTU | Efficient amide bond formation |

| Base | Diisopropylethylamine (DIPEA) | Neutralizes acid byproducts |

| Temperature | Room temperature to 90°C | Mild conditions preserve functional groups |

| Reaction Time | 2-18 hours | Depending on step and reagents |

| Purification | Filtration, washing, drying | Yields 70-80% typically |

| Analytical Methods | HPLC/MS, NMR, IR | Confirm structure and purity |

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials.

- Intermediate characterization (e.g., H NMR, LC-MS) at each step prevents propagation of impurities .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion for CHNO) and detects fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for chiral piperidine derivatives .

Advanced: How can computational methods predict the reactivity of this compound and guide synthetic design?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculates transition states and activation energies for key steps (e.g., ring closure in pyridazine formation) .

- Predicts regioselectivity in nucleophilic substitutions (e.g., piperidine nitrogen vs. pyridazine oxygen reactivity) .

- Reaction Path Search Algorithms :

- Identifies low-energy pathways for metal-mediated rearrangements, reducing trial-and-error experimentation .

- Molecular Dynamics Simulations :

- Models solvent effects and steric hindrance in coupling reactions (e.g., DMF vs. THF) .

Case Study :

DFT-guided optimization of a palladium-catalyzed coupling step improved yield from 45% to 72% by adjusting ligand steric bulk .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific target expression .

- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., ester hydrolysis to free carboxylic acid derivatives) .

Example :

A study initially reporting inhibition of COX-2 at 10 μM was later attributed to a metabolite (methyl ester hydrolysis product) with higher affinity .

Advanced: What strategies mitigate competing reactions during the synthesis of this compound?

Methodological Answer:

- Protection/Deprotection Schemes :

- Catalyst Screening :

- Transition metal catalysts (e.g., Pd(PPh)) suppress side reactions in cross-couplings .

- Kinetic Control :

- Low-temperature (-78°C) lithiation prevents over-reaction in deprotonation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.